5-methoxy-6-methyl-3-nitropyridin-2(1H)-one
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Overview
Description
5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into a pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Methoxylation: Introduction of a methoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming different oxides.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmacology: Studied for its effects on biological systems.
Diagnostics: Potential use in diagnostic assays.
Industry
Materials Science: Used in the development of new materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2(1h)-pyridinone: Lacks the nitro and methyl groups.
6-Methyl-3-nitro-2(1h)-pyridinone: Lacks the methoxy group.
3-Nitro-2(1h)-pyridinone: Lacks the methoxy and methyl groups.
Uniqueness
5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in its analogs.
Properties
CAS No. |
52334-84-6 |
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Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
5-methoxy-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-4-6(13-2)3-5(9(11)12)7(10)8-4/h3H,1-2H3,(H,8,10) |
InChI Key |
CMBGQKOLWVPLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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